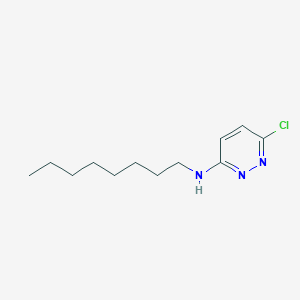

6-chloro-N-octylpyridazin-3-amine

Description

6-Chloro-N-octylpyridazin-3-amine is a substituted pyridazine derivative characterized by a chlorine atom at the 6-position of the pyridazine ring and an octylamine group at the 3-position. Pyridazine derivatives are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. The octyl chain in this compound introduces enhanced lipophilicity compared to shorter alkyl or aryl substituents, which may influence solubility, membrane permeability, and pharmacokinetic profiles.

Properties

Molecular Formula |

C12H20ClN3 |

|---|---|

Molecular Weight |

241.76 g/mol |

IUPAC Name |

6-chloro-N-octylpyridazin-3-amine |

InChI |

InChI=1S/C12H20ClN3/c1-2-3-4-5-6-7-10-14-12-9-8-11(13)15-16-12/h8-9H,2-7,10H2,1H3,(H,14,16) |

InChI Key |

QAOXRAYLPIEIFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=NN=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-octylpyridazin-3-amine typically involves the chlorination of pyridazine derivatives followed by the introduction of the octyl group. One common method includes:

Chlorination: Starting with pyridazine, chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Alkylation: The chlorinated pyridazine is then subjected to alkylation using octylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.

Substitution: Amines, thiols; organic solvents like DMF or THF; room temperature to elevated temperatures.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyridazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-N-octylpyridazin-3-amine has found applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-octylpyridazin-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- The octyl chain in this compound significantly increases lipophilicity (logP ~4.5 estimated) compared to smaller substituents like methyl (logP ~1.2) or cyclopropyl (logP ~1.8). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Oxygen-containing groups (e.g., tetrahydrofuran-methyl) improve solubility in polar solvents, making them suitable for aqueous formulations .

Synthetic Challenges :

- N-Alkylation of pyridazine derivatives often requires optimized conditions. For example, dehydrosulfurization methods using iodine and triethylamine (Et₃N) have been reported for related 1,3,5-oxadiazine derivatives, though isolation issues may arise with bulkier substituents .

- Cyclohexylmethyl and octyl derivatives may require longer reaction times or elevated temperatures due to steric hindrance .

Biological Relevance :

- Methyl and cyclopropyl analogs show promise in enzyme inhibition studies, particularly targeting kinases and proteases .

- Aryl-substituted derivatives (e.g., phenyl or 2-methoxyphenyl) are often explored as ligands for receptor binding due to π-π stacking interactions .

Research Findings and Trends

Structural-Activity Relationships (SAR) :

Synthetic Yields :

Thermodynamic Stability :

- Cyclopropyl and tetrahydrofuran-methyl derivatives exhibit higher thermal stability, as evidenced by melting points >150°C, whereas alkyl chains (octyl) may lower melting points due to increased flexibility .

Biological Activity

6-chloro-N-octylpyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C10H14ClN3

- Molecular Weight : 215.69 g/mol

- IUPAC Name : this compound

- SMILES Notation : CCCCCCCCNC1=NN=C(C=C1)Cl

Biological Activity

The biological activity of this compound has been explored primarily in the context of its pharmacological properties. The compound exhibits several mechanisms that may contribute to its therapeutic potential:

Antimicrobial Activity

Research indicates that chlorinated compounds, such as this compound, possess significant antimicrobial properties. These compounds can effectively disrupt bacterial cell membranes and inhibit essential enzymatic functions, leading to cell death. For instance, studies have shown that chloramines can penetrate bacterial cells and initiate oxidative damage to critical cellular components .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is suggested that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various disease models. This activity is particularly relevant in conditions such as systemic lupus erythematosus and psoriasis, where inflammation plays a central role .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that mediate pain and inflammation.

- Oxidative Stress Induction : The chlorinated moiety may lead to increased oxidative stress within cells, contributing to its antimicrobial and anti-inflammatory effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, demonstrating the compound's potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity in Animal Models

A study involving animal models of arthritis demonstrated that administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum. This suggests a promising role for the compound in managing inflammatory diseases.

Comparative Analysis

To contextualize the activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, oxidative stress |

| 6-chloro-N-cyclohexylpyridazin-3-amine | Moderate | High | Receptor modulation |

| N-chlorinated derivatives | Varies | High | Cell membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.